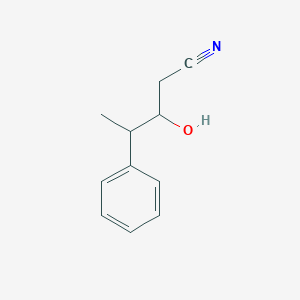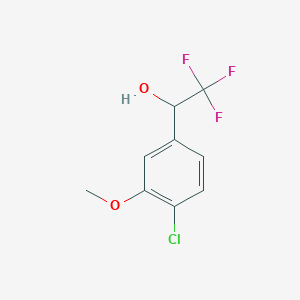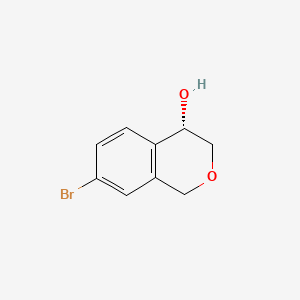
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process often includes steps like cyclization, bromination, and purification through crystallization or chromatography to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-4-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions like cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of enzymes like cyclooxygenase and lipoxygenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the stereochemistry at the 4-position.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: Chlorine instead of bromine.
3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.
Uniqueness
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The stereochemistry at the 4-position can affect the compound’s interaction with biological targets, making it distinct from its non-stereospecific counterparts.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |
Clé InChI |
FCAXRSMFSGFTPH-SECBINFHSA-N |
SMILES isomérique |
C1[C@H](C2=C(CO1)C=C(C=C2)Br)O |
SMILES canonique |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
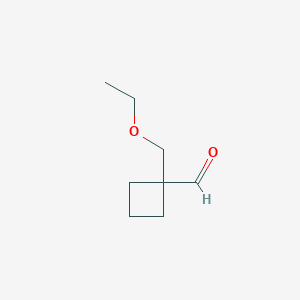
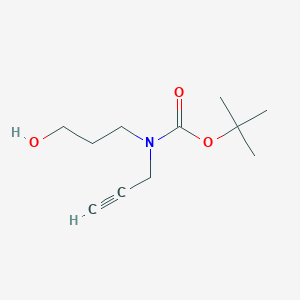

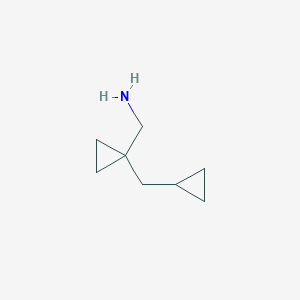


![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
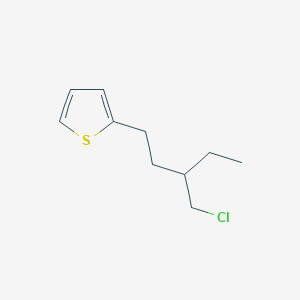

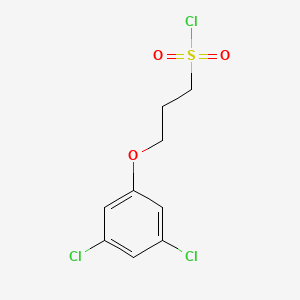
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
